DiZPK Hydrochloride

Genetic Code Expansion Protein-Protein Interaction Mapping Photoaffinity Labeling

DiZPK Hydrochloride delivers ~80% crosslinking efficiency with 60% conversion in just 1 minute under 365 nm UV – dramatically outperforming slower analogs like Bpa for capturing weak, transient, or low-abundance protein-protein interactions. Validated in live E. coli under acidic stress, it is the preferred photoaffinity warhead for quantitative proteomics (isoCAPP). Choose DiZPK HCl when experimental outcomes depend on high-fidelity PPI capture, not a generic probe.

Molecular Formula C12H24ClN5O3
Molecular Weight 321.80 g/mol
Cat. No. B8075337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiZPK Hydrochloride
Molecular FormulaC12H24ClN5O3
Molecular Weight321.80 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl
InChIInChI=1S/C12H23N5O3.ClH/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19;/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20);1H/t9-;/m0./s1
InChIKeySMAFSXMDCAPICY-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiZPK Hydrochloride for Genetically Encoded Photo-Crosslinking: An Evidence-Based Procurement Guide


DiZPK Hydrochloride is a synthetic, photo-activatable, non-canonical amino acid designed for site-specific incorporation into proteins via genetic code expansion in both prokaryotic and eukaryotic cells [1]. It is a structural analog of pyrrolysine and functions as a highly efficient photocrosslinker for capturing direct and transient protein-protein interactions (PPIs) in living cells upon irradiation with 365 nm UV light [2].

Why DiZPK Hydrochloride Cannot Be Substituted with Other Photo-Crosslinkers Without Sacrificing Speed or Yield


While several photo-activatable amino acids are available for PPI mapping, their crosslinking efficiencies and kinetics are not equivalent. The selection of a specific photocrosslinker profoundly impacts the experimental outcome, particularly in capturing weak, transient, or low-abundance interactions. Substituting DiZPK Hydrochloride with a slower or less efficient analog like p-benzoyl-L-phenylalanine (Bpa) can lead to lower crosslinking yields and a significant risk of failing to capture biologically relevant interactions [1]. The specific quantitative differences detailed below demonstrate why a direct substitution without re-optimizing the entire experimental workflow is not scientifically sound.

Quantitative Differentiation of DiZPK Hydrochloride: A Head-to-Head Evidence Guide for Scientific Procurement


Superior Crosslinking Efficiency vs. p-benzoyl-L-phenylalanine (Bpa) in E. coli

In a foundational study, DiZPK demonstrated a significantly higher crosslinking efficiency compared to the widely used photocrosslinker p-benzoyl-L-phenylalanine (Bpa) for a specific E. coli protein interaction. DiZPK achieved approximately 80% crosslinking efficiency, whereas Bpa yielded only about 40% under comparable conditions [1].

Genetic Code Expansion Protein-Protein Interaction Mapping Photoaffinity Labeling

Rapid Crosslinking Kinetics with 60% Yield in 1 Minute

DiZPK Hydrochloride exhibits exceptionally fast crosslinking kinetics. Under UV exposure at 365 nm, it achieves a crosslinking efficiency of 60% within just 1 minute of irradiation and reaches a maximum efficiency of over 80% within 3 minutes [1][2].

Photo-crosslinking Kinetics UV Activation Protein Interaction Dynamics

Enhanced Aqueous Solubility of the Hydrochloride Salt Form

The hydrochloride salt form of DiZPK (DiZPK Hydrochloride) offers significantly improved water solubility compared to the free base form. DiZPK Hydrochloride has a reported water solubility of 8.33 mg/mL (25.89 mM) at 25°C , while the free base (DiZPK) is reported to have a lower water solubility of 3 mg/mL .

Solubility Formulation Chemical Handling

Comparable Crosslinking Efficiency to Advanced Cleavable Derivatives

While advanced cleavable derivatives like DiZHSeC exist, DiZPK remains a gold standard for basic crosslinking efficiency. A comparative study using the model protein HdeA in E. coli demonstrated that DiZPK and the newer, cleavable analog DiZHSeC exhibit similar photocrosslinking efficiencies [1].

Cleavable Crosslinkers Proteomics Mass Spectrometry

Primary Application Scenarios for DiZPK Hydrochloride Validated by Direct Evidence


High-Confidence Mapping of Transient and Low-Affinity Protein-Protein Interactions

DiZPK Hydrochloride's high crosslinking efficiency (~80%) and rapid kinetics (60% in 1 minute) make it ideally suited for capturing weak or transient PPIs that are often missed by slower or less efficient probes like Bpa [1]. This is critical for building accurate and comprehensive cellular interaction networks and for studying dynamic biological processes under physiological conditions [2].

In Vivo Substrate Identification for Chaperones and Proteases

The compound's demonstrated performance in live E. coli cells, particularly in the acidic environment of the periplasm, validates its use for identifying in vivo substrates of chaperones (e.g., HdeA, DegP) and proteases [1]. Its ability to function under stress conditions, such as low pH, enables the study of protein homeostasis mechanisms relevant to bacterial pathogenesis [2].

Quantitative and Comparative Proteomics Workflows

DiZPK Hydrochloride serves as a robust and efficient 'photoaffinity warhead' for quantitative proteomics strategies like isoCAPP [1]. Its high and reproducible crosslinking yield is essential for obtaining reliable quantitative data when comparing changes in protein interactomes across different experimental conditions, enabling the discovery of biologically significant alterations in PPI networks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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